(R)-N-(2-Pyridyl) tert-butanesulfinamide
Overview
Description
(R)-N-(2-Pyridyl) tert-butanesulfinamide is a chemical compound that features a pyridyl group attached to a tert-butanesulfinamide moiety. This compound is of interest in various fields of chemistry due to its unique structural and functional properties.
Synthetic Routes and Reaction Conditions:
Chiral Auxiliary Synthesis: The compound can be synthesized using chiral auxiliaries to introduce chirality. The reaction typically involves the use of tert-butylsulfinyl chloride and 2-pyridylamine under controlled conditions.
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are another method for synthesizing this compound. These reactions often involve the use of palladium(II) acetate and appropriate ligands to facilitate the coupling process.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. Continuous flow chemistry can also be employed to enhance efficiency and yield.
Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels required for industrial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the pyridyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, and various metal catalysts.
Reduction: LiAlH4, NaBH4, and other hydride donors.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted pyridines and amides.
Scientific Research Applications
Chemistry: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Industry: It is utilized in the manufacturing of fine chemicals and materials with specific optical properties.
Mechanism of Action
The mechanism by which (R)-N-(2-Pyridyl) tert-butanesulfinamide exerts its effects involves its interaction with various molecular targets. The pyridyl group can act as a ligand, coordinating to metal centers, while the sulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and influence the activity of enzymes and receptors.
Comparison with Similar Compounds
N-(2-Pyridyl)benzenesulfinamide: Similar structure but with a benzene ring instead of tert-butyl.
N-(2-Pyridyl)methanesulfinamide: Similar pyridyl group but with a smaller alkyl group.
N-(2-Pyridyl)ethanesulfinamide: Similar pyridyl group but with an ethyl group.
Uniqueness: (R)-N-(2-Pyridyl) tert-butanesulfinamide stands out due to its bulky tert-butyl group, which provides steric hindrance and enhances its chiral properties. This makes it particularly useful in asymmetric synthesis compared to its smaller analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structural features and versatile reactivity make it a valuable compound in the field of chemistry.
Properties
IUPAC Name |
(R)-2-methyl-N-pyridin-2-ylpropane-2-sulfinamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-9(2,3)13(12)11-8-6-4-5-7-10-8/h4-7H,1-3H3,(H,10,11)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKNIUBIRJDCX-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.